N-(1-benzyl-3-pyrrolidinyl)-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzyl-3-pyrrolidinyl)-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide, commonly known as BPP, is a synthetic compound that has been widely studied for its potential applications in the field of neuroscience. BPP is a potent and selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor, which is a G protein-coupled receptor that is involved in the regulation of pain, anxiety, and stress responses.
Scientific Research Applications
BPP has been studied extensively for its potential applications in the field of neuroscience. It has been shown to have anxiolytic, antidepressant, and antinociceptive effects in animal models. BPP has also been investigated for its potential therapeutic use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models of addiction. Furthermore, BPP has been studied for its potential use in the treatment of various neurological disorders, such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis.
Mechanism of Action
BPP acts as a selective antagonist of the N-(1-benzyl-3-pyrrolidinyl)-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide receptor, which is a G protein-coupled receptor that is involved in the regulation of pain, anxiety, and stress responses. The binding of BPP to the N-(1-benzyl-3-pyrrolidinyl)-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide receptor blocks the activation of downstream signaling pathways, resulting in the inhibition of nociceptive and stress-related behaviors. BPP has been shown to have high affinity and selectivity for the N-(1-benzyl-3-pyrrolidinyl)-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide receptor, with minimal affinity for other opioid receptors.
Biochemical and Physiological Effects:
BPP has been shown to have anxiolytic, antidepressant, and antinociceptive effects in animal models. It has also been shown to reduce drug-seeking behavior in animal models of addiction. BPP has been shown to have minimal side effects and toxicity in animal studies, indicating its potential as a safe and effective therapeutic agent. However, further studies are needed to determine the optimal dosing and administration of BPP for therapeutic use.
Advantages and Limitations for Lab Experiments
BPP has several advantages for use in lab experiments, including its high affinity and selectivity for the N-(1-benzyl-3-pyrrolidinyl)-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide receptor, its minimal side effects and toxicity, and its potential as a safe and effective therapeutic agent. However, BPP has some limitations for use in lab experiments, including its limited solubility in water and its potential for off-target effects at high concentrations.
Future Directions
There are several future directions for the study of BPP, including its potential therapeutic use in the treatment of various neurological disorders, such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis. Further studies are needed to determine the optimal dosing and administration of BPP for therapeutic use. Additionally, the development of more selective and potent N-(1-benzyl-3-pyrrolidinyl)-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide receptor antagonists could lead to the discovery of new therapeutic agents for the treatment of pain, anxiety, and stress-related disorders.
Synthesis Methods
The synthesis of BPP involves several steps, starting with the reaction between 1-benzyl-3-pyrrolidinone and 1-methylsulfonyl-4-piperidinone to form the intermediate 1-benzyl-3-(1-methylsulfonyl-4-piperidinyl)propan-1-one. This intermediate is then reacted with benzylamine to produce BPP. The synthesis of BPP has been optimized to improve its yield and purity, and various analytical methods have been used to confirm its identity and purity.
properties
IUPAC Name |
N-(1-benzylpyrrolidin-3-yl)-3-(1-methylsulfonylpiperidin-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3S/c1-27(25,26)23-13-9-17(10-14-23)7-8-20(24)21-19-11-12-22(16-19)15-18-5-3-2-4-6-18/h2-6,17,19H,7-16H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBPHTZJQSIRMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CCC(=O)NC2CCN(C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzylpyrrolidin-3-yl)-3-(1-methylsulfonylpiperidin-4-yl)propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.